molecular formula C24H32N2O4S B257609 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide

4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No.: B257609
M. Wt: 444.6 g/mol
InChI Key: RKLOGGFAOPOORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a butoxy group, a piperidinylsulfonyl group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps:

    Formation of the butoxy group: This step involves the reaction of butanol with a suitable halide to form the butoxy group.

    Introduction of the piperidinylsulfonyl group: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinylsulfonyl group.

    Coupling with the benzamide core: The final step involves the coupling of the butoxy and piperidinylsulfonyl groups with the benzamide core under suitable reaction conditions, such as the presence of a base and a solvent.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Medicine: As a potential therapeutic agent in the treatment of certain diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide
  • 4-butoxy-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide
  • 4-butoxy-N-{4-[(2-propyl-1-piperidinyl)sulfonyl]phenyl}benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H32N2O4S

Molecular Weight

444.6 g/mol

IUPAC Name

4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C24H32N2O4S/c1-3-5-18-30-22-13-9-19(10-14-22)24(27)25-20-11-15-23(16-12-20)31(28,29)26-17-7-6-8-21(26)4-2/h9-16,21H,3-8,17-18H2,1-2H3,(H,25,27)

InChI Key

RKLOGGFAOPOORT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC

Origin of Product

United States

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